2-[(benzyloxy)methyl]-5-bromo-2H-1,2,3,4-tetrazole
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Overview
Description
2-[(benzyloxy)methyl]-5-bromo-2H-1,2,3,4-tetrazole is a chemical compound with the molecular formula C9H9BrN4O. It is a member of the tetrazole family, which is known for its diverse applications in pharmaceuticals, agrochemicals, and materials science. The compound features a benzyloxy group attached to a methyl group, which is further connected to a brominated tetrazole ring. This unique structure imparts specific chemical properties and reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(benzyloxy)methyl]-5-bromo-2H-1,2,3,4-tetrazole typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide in the presence of a catalyst such as zinc chloride.
Bromination: The tetrazole ring is then brominated using bromine or a brominating agent like N-bromosuccinimide (NBS) under controlled conditions.
Attachment of the Benzyloxy Group: The final step involves the introduction of the benzyloxy group. This can be achieved by reacting the brominated tetrazole with benzyl alcohol in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[(benzyloxy)methyl]-5-bromo-2H-1,2,3,4-tetrazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the tetrazole ring.
Coupling Reactions: It can undergo coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by an aryl or alkyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in polar solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids or esters under mild conditions.
Major Products Formed
Substitution Products: Depending on the nucleophile, products such as 2-[(benzyloxy)methyl]-5-alkyl-2H-1,2,3,4-tetrazole or 2-[(benzyloxy)methyl]-5-aryl-2H-1,2,3,4-tetrazole.
Oxidation Products: Oxidized derivatives of the tetrazole ring.
Reduction Products: Reduced forms of the tetrazole ring.
Scientific Research Applications
2-[(benzyloxy)methyl]-5-bromo-2H-1,2,3,4-tetrazole has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials, including polymers and advanced composites.
Mechanism of Action
The mechanism of action of 2-[(benzyloxy)methyl]-5-bromo-2H-1,2,3,4-tetrazole involves its interaction with specific molecular targets. The bromine atom and the tetrazole ring play crucial roles in its reactivity. The compound can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The benzyloxy group enhances its lipophilicity, facilitating its interaction with biological membranes and cellular targets.
Comparison with Similar Compounds
Similar Compounds
2-[(benzyloxy)methyl]-2H-1,2,3,4-tetrazole: Lacks the bromine atom, resulting in different reactivity and applications.
5-bromo-2H-1,2,3,4-tetrazole: Lacks the benzyloxy group, affecting its solubility and biological activity.
2-[(methoxy)methyl]-5-bromo-2H-1,2,3,4-tetrazole: Contains a methoxy group instead of a benzyloxy group, altering its chemical properties.
Uniqueness
2-[(benzyloxy)methyl]-5-bromo-2H-1,2,3,4-tetrazole is unique due to the presence of both the benzyloxy group and the bromine atom. This combination imparts specific chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
5-bromo-2-(phenylmethoxymethyl)tetrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrN4O/c10-9-11-13-14(12-9)7-15-6-8-4-2-1-3-5-8/h1-5H,6-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCHITHSRCJTYLJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCN2N=C(N=N2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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